The Programmable Scaffold: Chemical Properties and Synthetic Workflows of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate
The Programmable Scaffold: Chemical Properties and Synthetic Workflows of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate
Executive Summary
In modern medicinal chemistry, the efficiency of active pharmaceutical ingredient (API) synthesis relies heavily on the strategic selection of advanced intermediates. Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (CAS: 1841081-52-4) [1] is a highly specialized, multi-functionalized aromatic building block. Rather than viewing this molecule as a static entity, process chemists utilize it as a "programmable node." The precise ortho arrangement of its nitro and carbamoyl groups makes it an ideal precursor for the rapid assembly of fused N-heterocycles—specifically quinazolin-4-ones, which are privileged scaffolds in oncology (e.g., kinase inhibitors) and metabolic disease therapeutics.
This technical guide deconstructs the physicochemical profile of this intermediate, maps its electronic reactivity, and provides field-proven, self-validating protocols for its conversion into high-value pharmaceutical scaffolds.
Physicochemical Profile & Electronic Architecture
The reactivity of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate is governed by a complex "push-pull" electronic system across the benzene ring.
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Electron-Withdrawing Groups (EWG): The C4-nitro group, C1-methyl ester, and C5-carbamoyl group collectively drain electron density from the aromatic core via inductive and resonance effects (-I, -M).
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Electron-Donating Groups (EDG): The C2-methoxy group provides localized electron density (+M effect), stabilizing the ring and directing potential electrophilic attacks, though the ring remains overwhelmingly deactivated.
This extreme electron deficiency makes the intact ring highly resistant to electrophilic aromatic substitution (EAS) but perfectly primed for functional group transformations, particularly the reduction of the nitro group to unmask a nucleophilic aniline[2].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate |
| CAS Registry Number | 1841081-52-4[1] |
| Molecular Formula | C10H10N2O6[1] |
| Molecular Weight | 254.20 g/mol [1] |
| LogP (Calculated) | ~0.5 - 1.2 (Moderate lipophilicity) |
| Hydrogen Bond Donors | 1 (Primary Amide -NH2) |
| Hydrogen Bond Acceptors | 6 (O and N heteroatoms) |
| Structural Class | Functionalized Nitroaromatic / Benzamide[2] |
Mechanistic Pathway: From Aromatic Intermediate to Fused Heterocycle
The primary synthetic value of this compound lies in its conversion to a quinazolin-4-one derivative. This is achieved through a two-step cascade: chemoselective reduction followed by an acid-catalyzed annulation[3].
Fig 1: Synthetic pathway from the nitrobenzoate precursor to a quinazoline scaffold.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must not be blind recipes; they must be designed with built-in causality and self-validating In-Process Controls (IPCs) to ensure absolute trustworthiness at scale.
Protocol 1: Chemoselective Catalytic Hydrogenation
Objective: Unmask the ortho-aminobenzamide motif by reducing the C4-nitro group without hydrogenolyzing the ester or ether linkages.
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Step 1: Dissolve Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate (1.0 eq) in a 1:1 mixture of anhydrous Methanol and Tetrahydrofuran (THF) to achieve a 0.1 M concentration.
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Causality: The highly polar carbamoyl group causes strong intermolecular hydrogen bonding, making the starting material poorly soluble in pure alcohols. THF disrupts this network, ensuring complete dissolution and preventing the catalyst from being trapped in undissolved starting material.
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Step 2: Purge the reaction vessel with Argon for 15 minutes, then carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).
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Step 3: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at 25°C for 4-6 hours.
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Step 4 (Self-Validation IPC): Pull a 10 µL aliquot and analyze via LC-MS. The reaction is complete when the starting material peak (
255 ) is entirely replaced by a new peak at 225 . This exact loss of 30 Da (replacement of two oxygen atoms with two hydrogen atoms) definitively validates successful reduction without over-reduction. -
Step 5: Filter the suspension through a tightly packed Celite pad to remove the pyrophoric Pd/C, washing with excess Methanol. Concentrate in vacuo to yield Methyl 4-amino-5-carbamoyl-2-methoxybenzoate.
Protocol 2: Acid-Catalyzed Annulation to Quinazolin-4-one
Objective: Construct the fused pyrimidine ring by condensing the newly formed ortho-aminobenzamide with a C1 synthon[3].
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Step 1: Suspend the crude Methyl 4-amino-5-carbamoyl-2-methoxybenzoate (1.0 eq) in neat triethyl orthoformate (TEOF, 10 eq).
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Causality: TEOF acts as both the solvent and the reactant. Using it in massive stoichiometric excess drives the equilibrium forward via Le Chatelier's principle and suppresses competing intermolecular dimerization.
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Step 2: Add a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA·H₂O, 0.05 eq).
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Causality: The C1-ester strongly pulls electron density away from the C4-amine, rendering it a weak nucleophile. pTSA is critical because it protonates the TEOF, generating a highly electrophilic dialkoxycarbenium ion that forces the initial C-N bond formation despite the deactivated nature of the aniline[3].
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Step 3: Heat the mixture to reflux (approx. 110°C) under an open condenser to allow the escape of the ethanol byproduct. Stir for 3 hours.
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Step 4 (Self-Validation IPC): Monitor via LC-MS. The aniline intermediate (
225 ) will shift to 235 . This precise +10 Da mass shift (addition of one carbon from TEOF, loss of two protons during cyclization) is the definitive, self-validating marker of successful ring closure. -
Step 5: Cool the mixture to room temperature. The highly crystalline quinazolinone product typically precipitates directly from the TEOF. Filter, wash with cold diethyl ether, and dry under high vacuum.
Analytical Characterization & Quality Control
To ensure the scientific integrity of the final Methyl 7-methoxy-4-oxo-3,4-dihydroquinazoline-6-carboxylate scaffold, the following spectroscopic markers must be verified:
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¹H NMR (DMSO-d6): The disappearance of the primary amine (-NH₂, ~6.5 ppm) and primary amide (-CONH₂, ~7.5 ppm) signals from the intermediate. The appearance of a sharp singlet at ~8.1 ppm, corresponding to the new C2-proton of the quinazolinone ring.
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FT-IR: The shift of the carbonyl stretch. The primary amide C=O stretch (~1680 cm⁻¹) will shift to a characteristic fused lactam C=O stretch (~1660 cm⁻¹), while the ester carbonyl (~1720 cm⁻¹) remains intact.
By leveraging the precise electronic properties of Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate, process chemists can execute highly efficient, self-validating workflows to generate advanced therapeutic architectures.
References
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[1] Molaid Chemical Database. "Methyl 5-carbamoyl-2-methoxy-4-nitrobenzoate - CAS 1841081-52-4". Molaid.[Link]
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[3] Motevalli, K., et al. "A Facile and Versatile Route to 2-Substituted-4(3H)-Quinazolinones and Quinazolines". ResearchGate. [Link]
